molecular formula C24H24N2O5S B15000624 methyl {2,5-dioxo-4-phenyl-7-[4-(propan-2-yloxy)phenyl]-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl}acetate

methyl {2,5-dioxo-4-phenyl-7-[4-(propan-2-yloxy)phenyl]-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl}acetate

Cat. No.: B15000624
M. Wt: 452.5 g/mol
InChI Key: VNTLWTWOAIYVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-{2,5-DIOXO-4-PHENYL-7-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL}ACETATE is a complex organic compound featuring a thiazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{2,5-DIOXO-4-PHENYL-7-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL}ACETATE typically involves multi-step organic reactions. One common approach is the condensation of appropriate thiazole and pyridine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{2,5-DIOXO-4-PHENYL-7-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

METHYL 2-{2,5-DIOXO-4-PHENYL-7-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL}ACETATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-{2,5-DIOXO-4-PHENYL-7-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Share similar heterocyclic structures and exhibit a range of biological activities.

    Indole Derivatives: Known for their diverse biological and pharmacological properties.

    Coumarin Derivatives: Valued for their biological and pharmaceutical applications.

Uniqueness

METHYL 2-{2,5-DIOXO-4-PHENYL-7-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL}ACETATE stands out due to its unique thiazolopyridine core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C24H24N2O5S

Molecular Weight

452.5 g/mol

IUPAC Name

methyl 2-[2,5-dioxo-4-phenyl-7-(4-propan-2-yloxyphenyl)-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate

InChI

InChI=1S/C24H24N2O5S/c1-15(2)31-18-11-9-16(10-12-18)19-13-20(27)26(17-7-5-4-6-8-17)23-22(19)32-24(29)25(23)14-21(28)30-3/h4-12,15,19H,13-14H2,1-3H3

InChI Key

VNTLWTWOAIYVPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C3=C2SC(=O)N3CC(=O)OC)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.